![molecular formula C16H17N3OS B1660238 1H-苯并咪唑,2-[[(4-甲氧基-3,5-二甲基-2-吡啶基)甲基]硫代]- CAS No. 73590-87-1](/img/structure/B1660238.png)
1H-苯并咪唑,2-[[(4-甲氧基-3,5-二甲基-2-吡啶基)甲基]硫代]-
描述
This compound is a benzimidazole derivative . It is also known as 5-Methoxy-2-[[(4-Methoxy-3,5-diMethyl-2-pyridinyl)Methyl]thio]-1H-benzimidazole N-Oxide, a metabolite of Omeprazole .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride and 2-mercapto-5-methoxy benzimidazole . Another method involves reacting 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole with 3-chloroperoxybenzoic acid in ethyl acetate at a temperature between -10°C and 5°C .Molecular Structure Analysis
The molecule adopts a nearly extended form. Two centrosymmetrically related molecules form a cyclic dimer by intermolecular N-H…O hydrogen bonding, and the dimers are held together by van der Waals contacts between the neighboring aromatic rings in the crystal structure .Chemical Reactions Analysis
Under acidic conditions, the compound reacts with a stoichiometric amount of ethyl mercaptan (or beta-mercaptoethanol) to produce regio-isomers of N-sulfenylated omeprazole sulfide .Physical And Chemical Properties Analysis
The molecular weight of the compound is 299.4 g/mol . The compound has a topological polar surface area of 76.1 Ų . The compound has a rotatable bond count of 4 .作用机制
Target of Action
The primary target of this compound, also known as 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole, is the proton pump . Proton pumps are integral membrane proteins that are responsible for moving protons across a biological membrane. They play a crucial role in maintaining the pH gradient across the membrane, which is essential for various cellular processes.
Mode of Action
This compound acts as a selective proton pump inhibitor . It binds to the proton pump and inhibits its action, thereby reducing the production of gastric acid. This inhibition is dose-dependent and affects both basal and stimulated acid secretion.
Biochemical Pathways
The inhibition of the proton pump disrupts the H+/K+ ATPase enzymatic system , also known as the gastric proton pump. This system is the final pathway in the production of gastric acid. By inhibiting this system, the compound reduces the secretion of gastric acid, thereby increasing the pH within the stomach.
Pharmacokinetics
Similar compounds like omeprazole are well absorbed from the gastrointestinal tract and are extensively metabolized by the liver . The bioavailability of these compounds can be affected by factors such as food intake, gastric pH, and interactions with other drugs.
Result of Action
The primary result of the compound’s action is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from conditions associated with excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD).
实验室实验的优点和局限性
One of the main advantages of using 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- in lab experiments is its low toxicity. This makes it a suitable candidate for in vitro and in vivo studies. However, the compound's limited solubility in water can pose a challenge in some experiments.
未来方向
1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- has shown promising results in various research fields. Future studies could focus on investigating the compound's potential as a therapeutic agent for various diseases. Additionally, the development of more efficient synthesis methods and the exploration of the compound's structure-activity relationship could lead to the discovery of more potent analogs.
In conclusion, 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- is a promising compound that has shown potential applications in various research fields. Its low toxicity and diverse biological activities make it a suitable candidate for further studies.
科学研究应用
质子泵抑制剂
该化合物是奥美拉唑的主要成分,奥美拉唑是一种广泛使用的质子泵抑制剂 。 它作为一种选择性质子泵抑制剂,用于治疗由胃酸过度分泌引起的疾病,如胃食管反流病 (GERD)、消化性溃疡病和卓-艾综合征 .
腐蚀抑制剂
苯并咪唑衍生物,包括该化合物,被报道为钢材、纯金属和合金的有效腐蚀抑制剂 。 它们在极具腐蚀性的酸性介质中尤其有效 .
有机配体
苯并咪唑,包括该化合物,用作有机配体 。配体是与中心金属原子结合形成配位配合物的离子或分子。
荧光增白剂
该化合物在荧光增白剂方面有应用 。这些染料用于增强织物和纸张的颜色外观,赋予比白色更白的色调。
功能材料
苯并咪唑用于创建功能材料 。这些材料的特性可以通过外部刺激以可控方式发生显著改变。
光物理和光电特性
该化合物表现出各种光物理特性和光电特性 。这使其在光电子学领域(涉及发光或光探测器件)中具有用处。
抗肿瘤剂
包括该化合物在内的新型苯并噻唑、苯并咪唑和苯并恶唑衍生物已被合成并评估为潜在的抗肿瘤剂 .
物理化学研究
生化分析
Biochemical Properties
It is known that this compound is a metabolite of Omeprazole , a proton pump inhibitor used as an antiulcerative agent . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in gastric acid secretion.
Cellular Effects
Given its relationship to Omeprazole, it may influence cell function by affecting cell signaling pathways related to acid secretion .
Molecular Mechanism
The molecular mechanism of action of 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole is not well-defined. As a metabolite of Omeprazole, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its relationship to Omeprazole, it may interact with enzymes or cofactors involved in the metabolism of this drug .
属性
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-8-17-14(11(2)15(10)20-3)9-21-16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVRIUZRAIVZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443220 | |
| Record name | 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73590-87-1 | |
| Record name | 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


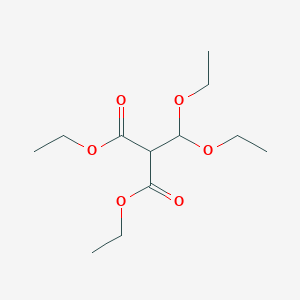
![1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1660159.png)
![2-[(E)-(4-morpholinophenyl)iminomethyl]phenol](/img/structure/B1660160.png)
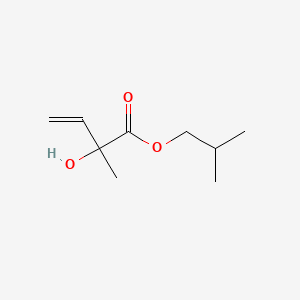
![2-[[Benzyl(2-hydroxyethyl)amino]methyl]pyridin-3-ol](/img/structure/B1660162.png)
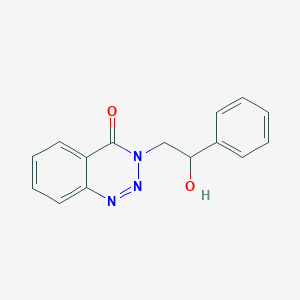

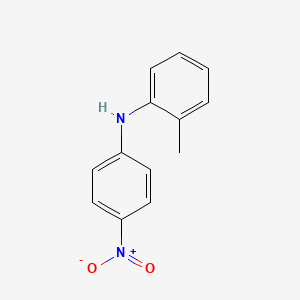
![4-{[(4-Methylphenyl)sulfanyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B1660169.png)
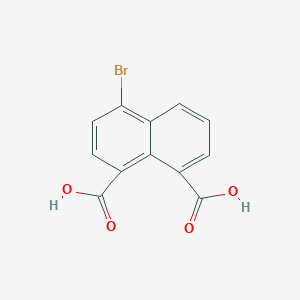


![(E)-4-[2-[[(E)-4-oxopent-2-en-2-yl]amino]ethylamino]pent-3-en-2-one](/img/structure/B1660178.png)